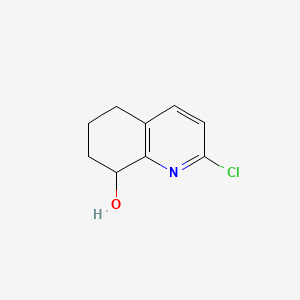

2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5,6,7,8-tetrahydroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5,7,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJNDQUFQBHDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=N2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670169 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130861-73-3 | |

| Record name | 2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5,6,7,8 Tetrahydroquinolin 8 Ol and Analogues

Retrosynthetic Analysis of 2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection strategies focus on the key bonds that form the heterocyclic and carbocyclic rings and the installation of the chloro and hydroxyl functional groups.

One logical disconnection is at the C-N and C-C bonds of the pyridine (B92270) ring, suggesting a strategy starting from a substituted aniline (B41778) or a related precursor. This approach aligns with classical quinoline (B57606) syntheses which can be adapted for tetrahydroquinoline derivatives. Another key disconnection involves the C8-O bond, indicating that the hydroxyl group could be introduced late in the synthesis via oxidation of a C-H bond or from a corresponding ketone. Similarly, the C2-Cl bond can be disconnected, suggesting a late-stage chlorination step or the use of a pre-chlorinated starting material.

A plausible retrosynthetic pathway is illustrated by the strategy for synthesizing 5,6,7,8-tetrahydroquinolines (THQs) from simpler precursors. researchgate.net This involves a multicomponent reaction of Mannich bases, enolizable ketones, and an ammonium (B1175870) source, suggesting that the core structure can be built and subsequently functionalized. researchgate.net For the specific target, this compound, two primary precursor types can be envisioned: a halogenated quinoline or a functionalized tetrahydroquinoline.

Pathway A (from Halogenated Quinoline): This approach starts with a 2-chloroquinoline (B121035) derivative. The key steps would involve the reduction of the pyridine ring to form the tetrahydroquinoline core, followed by the introduction of the hydroxyl group at the 8-position.

Pathway B (from Functionalized Tetrahydroquinoline): This strategy begins with a pre-formed 5,6,7,8-tetrahydroquinoline (B84679) ring that already bears a functional group at the 8-position, such as a hydroxyl or a ketone. The synthesis would then focus on the selective chlorination at the 2-position of the heterocyclic ring.

Approaches to the Tetrahydroquinoline Core Synthesis

The synthesis of the 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a central theme in heterocyclic chemistry, with numerous methods developed for its construction. nih.gov These methods can be broadly categorized into cyclization reactions to form the ring system and subsequent functional group manipulations.

Cyclization Reactions for Ring Formation

The formation of the quinoline and tetrahydroquinoline ring is often achieved through powerful cyclization reactions, many of which are named after their discoverers. These reactions typically involve the condensation of anilines with various carbonyl compounds or their equivalents.

Classical Named Reactions:

Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. pharmaguideline.comwikipedia.orgnumberanalytics.com By using substituted anilines, a variety of quinoline derivatives can be accessed, which can then be reduced to the corresponding tetrahydroquinolines. pharmaguideline.comwikipedia.orgslideshare.net

Friedländer Annulation: This is a versatile reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, which condenses to form a quinoline derivative. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.orgnih.gov

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and produces 2,4-disubstituted quinolines from anilines and α,β-unsaturated carbonyl compounds. iipseries.org

Combes Synthesis: This method yields 2,4-disubstituted quinolines through the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of anilines with 1,3-dicarbonyl compounds. pharmaguideline.comiipseries.org

Modern Cyclization Strategies:

In addition to classical methods, contemporary organic synthesis has introduced a range of innovative cyclization techniques.

Domino Reactions: These cascade reactions allow for the construction of complex molecules like tetrahydroquinolines in a single operation from simple starting materials, enhancing efficiency and atom economy. nih.gov Strategies include reduction-reductive amination sequences and SNAr-terminated domino reactions. nih.gov

Metal-Catalyzed Cyclizations: Various transition metals, including gold, rhodium, and iridium, catalyze the cyclization of appropriate precursors to form tetrahydroquinolines under mild conditions. organic-chemistry.org For instance, gold catalysts can facilitate the intramolecular hydroarylation of N-aryl propargylamines. organic-chemistry.org

Photochemical Cyclizations: Visible light-mediated reactions have emerged as a green and efficient way to synthesize highly substituted tetrahydroquinolines from precursors like 2-vinylanilines and conjugated aldehydes. nih.gov

A summary of representative cyclization strategies is presented below.

Interactive Table: Cyclization Reactions for Tetrahydroquinoline Synthesis| Reaction Name | Precursors | Catalyst/Conditions | Product Type | Citation(s) |

|---|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidizing agent | Quinolines | pharmaguideline.comwikipedia.orgnumberanalytics.com |

| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde, Methylene ketone | Acid or Base | Substituted Quinolines | wikipedia.orgresearchgate.netorganic-chemistry.org |

| Domino Reaction | 2-Nitroarylketones | Pd/C, H₂ | Tetrahydroquinolines | nih.gov |

| Gold-Catalyzed Cyclization | N-Aryl propargylamines | Gold catalyst | Tetrahydroquinolines | organic-chemistry.org |

| Photochemical Cyclization | 2-Vinylanilines, Conjugated aldehydes | Visible light, Iridium photocatalyst | Substituted Tetrahydroquinolines | nih.gov |

Functional Group Introduction and Transformation Strategies

Once the core tetrahydroquinoline ring is formed, the introduction and interconversion of functional groups are crucial for arriving at the desired target molecule. fiveable.me

Hydrogenation of Quinolines: The most direct route to the tetrahydroquinoline scaffold is the reduction of the corresponding quinoline. wikipedia.org This is commonly achieved through catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. wikipedia.orgacs.org Homogeneous catalysts, including cobalt and iridium complexes, are also effective for the transfer hydrogenation of quinolines, often using formic acid or ammonia (B1221849) borane (B79455) as the hydrogen source. nih.govrsc.org The selectivity of the hydrogenation, either to 1,2-dihydroquinolines or fully saturated 1,2,3,4-tetrahydroquinolines, can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Functional Group Interconversion: Standard organic transformations can be applied to modify substituents on the tetrahydroquinoline ring. ub.edu For example, a hydroxyl group can be introduced by the reduction of a ketone, and an amino group can be installed via reductive amination of a carbonyl group or through other specialized methods. nih.gov Halogenation can be achieved using various halogenating agents, and the resulting halides can serve as handles for further cross-coupling reactions.

Electrochemical Methods: Electrochemical synthesis offers a green and efficient alternative for functionalization. For instance, the electrochemical hydrocyanomethylation or hydrogenation of quinolines using acetonitrile (B52724) has been demonstrated to produce tetrahydroquinoline derivatives under mild conditions. rsc.org

Specific Synthetic Pathways to this compound

The synthesis of the title compound can be approached from two main directions: starting from a pre-functionalized quinoline or a pre-functionalized tetrahydroquinoline.

Synthesis from Halogenated Quinoline Precursors

This synthetic route begins with a 2-chloroquinoline derivative, which is then subjected to reduction and subsequent functionalization.

A key transformation in this pathway is the selective hydrogenation of the pyridine ring of the chloroquinoline. Gold nanoparticles supported on titanium dioxide (TiO₂) have been shown to be effective catalysts for the chemoselective hydrogenation of functionalized quinolines. acs.org For example, 6-chloroquinoline (B1265530) can be hydrogenated to 6-chloro-1,2,3,4-tetrahydroquinoline (B1352751) with high selectivity. acs.org A similar strategy could be envisioned for a 2-chloroquinoline precursor.

Another relevant method involves the successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to yield 3,4-dihydroquinolones, which are related structures. rsc.org This indicates that the chloro-substituted pyridine ring is reactive under these conditions.

Following the formation of the 2-chloro-5,6,7,8-tetrahydroquinoline (B1590608) intermediate, the final step would be the introduction of the hydroxyl group at the C8 position. This could potentially be achieved through directed C-H oxidation or by other means, although specific literature for this exact transformation is sparse.

Synthesis from Functionalized Tetrahydroquinoline Intermediates

An alternative and perhaps more direct approach starts with a tetrahydroquinoline ring that is already functionalized at the desired positions.

One documented pathway involves the synthesis of 8-chloro-5,6,7,8-tetrahydroquinoline (B170121) from 5,6,7,8-tetrahydroquinoline-N-oxide by treatment with methanesulfonyl chloride. prepchem.com The resulting 8-chloro derivative could then potentially be converted to the 8-ol via hydrolysis. The chlorination at the 2-position would still need to be performed.

A more direct precursor is 5,6,7,8-tetrahydroquinolin-8-ol (B83816), which can be synthesized from 5,6,7,8-tetrahydroquinoline. chemicalbook.com The synthesis involves an initial N-oxidation followed by a rearrangement and hydrolysis sequence. chemicalbook.com With 5,6,7,8-tetrahydroquinolin-8-ol in hand, the final step would be the selective chlorination at the 2-position. While specific methods for this direct chlorination are not widely reported, general methods for the chlorination of such activated heterocyclic systems could be applicable.

Another relevant intermediate is 2-chloro-5,6,7,8-tetrahydroquinoline 1-oxide, which is synthesized by the oxidation of 2-chlorotetrahydroquinoline with hydrogen peroxide in acetic acid, catalyzed by sodium tungstate. chemicalbook.com This N-oxide could potentially be a precursor to the target molecule through subsequent manipulation of the N-oxide and introduction of the 8-hydroxyl group.

A summary of key synthetic intermediates and their transformations is provided below.

Interactive Table: Key Intermediates and Reactions| Starting Material | Reagents/Conditions | Product | Citation(s) |

|---|---|---|---|

| 6-Chloroquinoline | H₂, Au/TiO₂ | 6-Chloro-1,2,3,4-tetrahydroquinoline | acs.org |

| 2-Chloroquinolines | H₂O, HCOOH, Iridium catalyst | 3,4-Dihydroquinolones | rsc.org |

| 5,6,7,8-Tetrahydroquinoline-N-oxide | Methanesulfonyl chloride | 8-Chloro-5,6,7,8-tetrahydroquinoline | prepchem.com |

| 5,6,7,8-Tetrahydroquinoline | 1. mCPBA; 2. (CF₃CO)₂O, then LiOH | 5,6,7,8-Tetrahydroquinolin-8-ol | chemicalbook.com |

| 2-Chlorotetrahydroquinoline | H₂O₂, Na₂WO₄·2H₂O, AcOH | 2-Chloro-5,6,7,8-tetrahydroquinoline 1-oxide | chemicalbook.com |

Stereoselective Synthesis of Chiral Analogues at the C-8 Position

The creation of a specific stereocenter at the C-8 position is crucial for developing enantiomerically pure compounds. While direct asymmetric synthesis of this compound is not widely documented, methods developed for its non-chlorinated analogue, 5,6,7,8-tetrahydroquinolin-8-ol, provide a robust framework. A highly effective method for obtaining chiral C-8 analogues is through enzymatic kinetic resolution of the racemic alcohol.

One of the most successful approaches involves the use of lipase (B570770) from Candida antarctica (CALB) to catalyze the acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol. researchgate.netnih.gov In this process, the enzyme selectively acetylates one enantiomer, allowing for the separation of the two. Specifically, the (R)-enantiomer is converted to (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, leaving the unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol with high optical purity. nih.gov The resulting (R)-acetate can then be hydrolyzed back to the (R)-alcohol, providing access to both enantiomerically pure forms of the C-8 alcohol. nih.gov These chiral building blocks are valuable precursors for the synthesis of other complex molecules, including chiral diamine ligands for asymmetric catalysis. nih.gov

Table 1: Products of Lipase-Catalyzed Kinetic Resolution of rac-5,6,7,8-Tetrahydroquinolin-8-ol This interactive table summarizes the outcome of the enzymatic resolution process.

| Input Compound | Enzyme | Reagent | Product 1 (Acetylated) | Product 2 (Unreacted) |

| (±)-5,6,7,8-Tetrahydroquinolin-8-ol | Lipase (Candida antarctica) | Acetyl Donor | (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline nih.gov | (S)-5,6,7,8-Tetrahydroquinolin-8-ol nih.gov |

Catalytic Systems and Reaction Conditions in Synthesis

The synthesis of the target compound relies on carefully controlled catalytic systems and reaction conditions to manage the formation of the tetrahydroquinoline core and the installation or modification of its functional groups.

The C-Cl bond at the C-2 position is a key functional handle that can be introduced or, more commonly, modified using transition metal catalysis. While the initial chlorination of the quinoline ring often employs standard reagents like phosphorus oxychloride (POCl₃), the subsequent modification of this bond opens up a vast chemical space for creating analogues.

Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. Chloro-substituted N-heterocycles, such as chloroquinoxalines and chloroquinolines, are excellent substrates for reactions like the Suzuki, Sonogashira, and Heck couplings. nih.govias.ac.in These reactions, typically catalyzed by palladium complexes, allow for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov Copper and iron-based catalysts have also been employed as effective and more economical alternatives for these transformations. nih.govias.ac.in This suggests that the 2-chloro group on the tetrahydroquinoline scaffold could be replaced with various other functional groups to generate a library of derivatives.

Table 2: Potential Transition Metal-Catalyzed Modifications at the C-2 Position This interactive table outlines common cross-coupling reactions applicable to the C-Cl bond.

| Reaction Name | Typical Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Boronic Acids/Esters | C-C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkynes | C-C (alkynyl) |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenes | C-C (alkenyl) |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Amines, Amides | C-N |

| Buchwald-Hartwig Etherification | Pd(OAc)₂, BINAP | Alcohols, Phenols | C-O |

The synthesis of the this compound core structure involves critical reductive steps. A plausible synthetic pathway begins with a 2-chloroquinoline precursor, which undergoes two key transformations: reduction of the aromatic system and reduction of a carbonyl group.

First, the formation of the tetrahydroquinoline ring is achieved via the hydrogenation of the carbocyclic (benzene) portion of the quinoline ring. This selective reduction can be accomplished using catalytic hydrogenation. For instance, ruthenium-based catalysts, such as Ru(η³-methallyl)₂(cod)–PhTRAP, have been shown to selectively reduce the carbocyclic ring of quinolines to yield the corresponding 5,6,7,8-tetrahydroquinolines. researchgate.net

Second, the hydroxyl group at the C-8 position is typically installed by the reduction of the corresponding ketone, 2-chloro-5,6,7,8-tetrahydroquinolin-8-one. This ketone can be synthesized through various routes, and its reduction to the secondary alcohol can be achieved with standard reducing agents like sodium borohydride. For stereocontrol, asymmetric reduction of the ketone using chiral catalysts and a hydrogen source (asymmetric transfer hydrogenation) is a state-of-the-art method for producing specific enantiomers of the C-8 alcohol. organic-chemistry.org

Table 3: Key Reductive Steps in the Synthesis of the Tetrahydroquinolin-8-ol Core This interactive table details the primary reduction transformations.

| Precursor | Transformation | Key Reagents/Catalysts | Product |

| 2-Chloroquinoline | Selective Ring Hydrogenation | H₂, Ru-based catalyst researchgate.net | 2-Chloro-5,6,7,8-tetrahydroquinoline |

| 2-Chloro-5,6,7,8-tetrahydroquinolin-8-one | Carbonyl Reduction | NaBH₄ or Asymmetric Hydrogenation Catalysts organic-chemistry.org | This compound |

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on minimizing waste and using environmentally benign solvents. The synthesis of tetrahydroquinolines is an area where green chemistry principles have been effectively applied.

Solvent choice has a profound impact on reaction efficiency and environmental footprint. Research on the synthesis of tetrahydroquinoline derivatives has shown that using water as a solvent, particularly in the presence of a surfactant like sodium dodecyl sulfate (B86663) (SDS) to form micelles, can dramatically increase reaction yields. researchgate.net This approach overcomes the common issue of poor solubility of organic substrates in water. researchgate.netresearchgate.net Another green approach involves electrochemical methods, where quinolines can be hydrogenated using acetonitrile as both the solvent and a hydrogen source, operating under mild, room-temperature conditions. rsc.org

Beyond solvent substitution, atom-efficient methodologies like the "borrowing hydrogen" (BH) strategy represent a significant advance. A manganese-based pincer catalyst has been used to synthesize tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols in a one-pot cascade. nih.gov This process, which involves sequential oxidation and reduction steps, is highly atom-efficient, with water being the only byproduct, and avoids the need for external reducing agents. nih.gov

Table 4: Comparison of Solvent Systems in Tetrahydroquinoline Synthesis This interactive table compares conventional and green solvent systems for related syntheses.

| Solvent System | Reaction Type | Advantages | Disadvantages |

| Toluene, Dioxane | Diels-Alder | Good solubility for reagents | Volatile organic compounds (VOCs), potentially toxic |

| Water with SDS researchgate.net | Imino Diels-Alder | High yields, environmentally benign, low cost | Requires surfactant, substrate scope can be limited |

| Acetonitrile rsc.org | Electrochemical Hydrogenation | Mild conditions, acts as H-source, green | Requires electrochemical setup |

| Solvent-free nih.gov | Borrowing Hydrogen | High atom economy, water as sole byproduct | Requires specific metal catalyst, higher temperatures |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 5,6,7,8 Tetrahydroquinolin 8 Ol

Reactions Involving the Hydroxyl Group at C-8

The secondary alcohol at the C-8 position of the tetrahydroquinoline ring is a prime site for a range of functional group interconversions, including esterification, etherification, oxidation, and nucleophilic substitution. These reactions allow for the introduction of various substituents, profoundly influencing the molecule's physicochemical properties.

Esterification and Etherification Reactions

The hydroxyl group at C-8 can be readily converted into esters and ethers through established synthetic protocols.

Esterification: Lipase-catalyzed acylation represents a mild and selective method for the esterification of the hydroxyl group. While direct studies on 2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol are not extensively documented, analogous reactions on 5,6,7,8-tetrahydroquinolin-8-ol (B83816) demonstrate the feasibility of this transformation. For instance, lipase (B570770) B from Candida antarctica (CAL-B) can effectively catalyze the acylation of related substrates in organic solvents, utilizing acyl donors such as vinyl acetate. This enzymatic approach offers high regioselectivity for the hydroxyl group without affecting other reactive sites in the molecule.

Etherification: The Williamson ether synthesis provides a classical route to ether derivatives. This reaction involves the deprotonation of the C-8 hydroxyl group with a strong base, such as sodium hydride, to form the corresponding alkoxide. Subsequent reaction with an alkyl halide proceeds via an SN2 mechanism to yield the desired ether. The choice of the alkyl halide and reaction conditions can be tailored to introduce a wide array of alkyl or aryl moieties at the C-8 position.

| Reaction | Reagents and Conditions | Product | Notes |

| Esterification (Lipase-catalyzed) | Lipase (e.g., CAL-B), Acyl donor (e.g., vinyl acetate), Organic solvent | 2-Chloro-5,6,7,8-tetrahydroquinolin-8-yl acetate | Mild and selective for the hydroxyl group. |

| Etherification (Williamson) | 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., CH3I) | 2-Chloro-8-methoxy-5,6,7,8-tetrahydroquinoline | General method for a variety of ethers. |

Oxidation Reactions of the Alcohol Moiety

Oxidation of the secondary alcohol at C-8 to the corresponding ketone, 2-chloro-6,7-dihydroquinolin-8(5H)-one, is a key transformation. A notable method involves the oxidation of a protected precursor, the p-methoxybenzyl (PMB) ether of this compound. This reaction can be achieved using a catalytic system of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 2,2,6,6-tetramethylpiperidine N-oxy (TEMPO), and tert-butyl nitrite (TBN), with molecular oxygen as the terminal oxidant, affording the ketone in high yield. Standard oxidation reagents like Dess-Martin periodinane or a Swern oxidation protocol are also expected to be effective for the direct oxidation of the unprotected alcohol under mild conditions. wikipedia.org

| Oxidation Method | Reagents and Conditions | Product | Yield |

| Catalytic Aerobic Oxidation | DDQ (cat.), TEMPO (cat.), TBN (cat.), O2, on PMB-protected substrate | 2-Chloro-6,7-dihydroquinolin-8(5H)-one | 90% wikipedia.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane, CH2Cl2 | 2-Chloro-6,7-dihydroquinolin-8(5H)-one | High (expected) |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 2-Chloro-6,7-dihydroquinolin-8(5H)-one | High (expected) |

Nucleophilic Substitutions at C-8

The hydroxyl group at C-8 can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. However, a more direct approach is the Mitsunobu reaction, which allows for the substitution of the hydroxyl group with a variety of nucleophiles with inversion of stereochemistry. This reaction typically employs a phosphine reagent, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). By introducing nucleophiles such as azide or phthalimide, the C-8 position can be functionalized with an amino group after subsequent reduction or hydrolysis, respectively.

| Reaction | Reagents and Conditions | Nucleophile | Product |

| Mitsunobu Reaction | PPh3, DEAD or DIAD | Phthalimide | 2-Chloro-8-(1,3-dioxoisoindolin-2-yl)-5,6,7,8-tetrahydroquinoline |

| Mitsunobu Reaction | PPh3, DEAD or DIAD | Hydrazoic acid (HN3) | 8-Azido-2-chloro-5,6,7,8-tetrahydroquinoline |

Reactions Involving the Chloro Substituent at C-2

The chloro substituent at the C-2 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution and serves as a handle for various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the quinoline nitrogen atom activates the C-2 position towards nucleophilic attack. Consequently, the chloro group can be displaced by a range of nucleophiles. Reactions with alkoxides, such as sodium methoxide, can yield the corresponding 2-alkoxy derivatives. Similarly, amination can be achieved by reacting with ammonia (B1221849) or primary/secondary amines, often under elevated temperatures and pressures, to afford 2-amino-5,6,7,8-tetrahydroquinolin-8-ol derivatives. The reactivity in these SNAr reactions is generally higher for 2-chloroquinolines compared to their 4-chloro counterparts when reacting with alkoxides.

| Nucleophile | Reagents and Conditions | Product |

| Alkoxides (e.g., NaOMe) | NaOMe, MeOH, heat | 2-Methoxy-5,6,7,8-tetrahydroquinolin-8-ol |

| Amines (e.g., R-NH2) | R-NH2, heat, pressure | 2-(Alkylamino)-5,6,7,8-tetrahydroquinolin-8-ol |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the C-2 position.

Suzuki Coupling: This reaction involves the coupling of the 2-chloro-tetrahydroquinoline with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide variety of aryl and vinyl substituents at the C-2 position.

Heck Reaction: The Heck reaction enables the arylation or vinylation of the C-2 position by coupling with an alkene in the presence of a palladium catalyst and a base. This reaction is a versatile method for the formation of new carbon-carbon double bonds.

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is employed. This reaction couples the 2-chloro-tetrahydroquinoline with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base.

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki | Aryl/Vinyl boronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 2-Aryl/Vinyl-5,6,7,8-tetrahydroquinolin-8-ol |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base | 2-(Substituted vinyl)-5,6,7,8-tetrahydroquinolin-8-ol |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-5,6,7,8-tetrahydroquinolin-8-ol |

Reduction of the Carbon-Chlorine Bond

The selective reduction of the carbon-chlorine bond in this compound to yield 5,6,7,8-tetrahydroquinolin-8-ol is a key transformation that would provide access to a range of derivatives. Catalytic hydrodehalogenation is a widely employed and effective method for such conversions.

Catalytic Hydrodehalogenation:

This process typically involves the use of a transition metal catalyst, most commonly palladium on a solid support like carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally clean and proceeds under mild conditions.

Catalyst and Hydrogen Source: Palladium on carbon (Pd/C) is a standard catalyst for the hydrodehalogenation of aryl chlorides. The hydrogen source can be molecular hydrogen (H₂), or transfer hydrogenation reagents like ammonium (B1175870) formate, sodium hypophosphite, or polymethylhydrosiloxane (PMHS). The use of PMHS with a palladium catalyst at room temperature has been reported for the reduction of chloroarenes msu.edu.

Reaction Conditions: The reaction is typically carried out in a suitable solvent such as ethanol, methanol, or tetrahydrofuran at room or slightly elevated temperatures. The choice of base, if required, can be crucial, with studies on related systems using bases like potassium fluoride msu.edu.

Selectivity: A key challenge in the hydrodehalogenation of halogenated quinolines is preventing the reduction of the pyridine (B92270) ring. However, catalysts and conditions can be optimized for chemoselectivity. For instance, while some cobalt-based catalysts have been shown to lead to dehydrohalogenation in chloro-substituted quinolines, others can be tuned to preserve the halogen thieme-connect.com. Rhenium heptasulfide has shown unique tolerance to C-I and C-Br bonds, suggesting potential for selective dehalogenation of chloro-substituted systems chemrxiv.org.

A plausible reaction scheme for the hydrodehalogenation of this compound is presented below:

Table 1: Representative Conditions for Catalytic Hydrodehalogenation of Aryl Chlorides

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Base | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PMHS | THF | Room Temperature | KF | msu.edu |

| Pd/C | H₂ | Ethanol | 25-50 | - | General Knowledge |

| Pd(dba)₂/SIMes·HCl | NaOtBu | Dioxane | 80 | NaOtBu | researchgate.net |

Transformations of the Tetrahydroquinoline Ring System

The tetrahydroquinoline core of the molecule is amenable to several transformations that can alter its structure and properties significantly.

Aromatization Pathways

Aromatization of the tetrahydroquinoline ring would lead to the corresponding 2-chloroquinolin-8-ol. This can be achieved through oxidative dehydrogenation using a variety of reagents and catalytic systems.

Oxidizing Agents: Common oxidizing agents for the dehydrogenation of N-heterocycles include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and potassium permanganate (KMnO₄).

Catalytic Dehydrogenation: More modern and efficient methods involve catalytic systems. For example, a modular o-quinone catalyst system with a Co(salophen) cocatalyst allows for the aerobic dehydrogenation of tetrahydroquinolines at room temperature organic-chemistry.org. Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, with molecular oxygen as the oxidant, have also been successfully employed for the dehydrogenation of tetrahydroquinolines, often in tandem with other functionalizations acs.orgnih.gov. Copper-manganese oxide catalysts have also been shown to be highly efficient for the oxidative dehydrogenation aromatization of 1,2,3,4-tetrahydroquinoline (B108954) pku.edu.cn.

Table 2: Conditions for Aromatization of Tetrahydroquinolines

| Reagent/Catalyst | Oxidant | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| [Ru(phd)₃]²⁺/Co(salophen) | Air | Methanol | Room Temperature | organic-chemistry.org |

| [RuCl₂(p-cymene)]₂ | O₂ | Toluene | 110 | acs.orgnih.gov |

| Cu₂-MnOx | Air | Toluene | 120 | pku.edu.cn |

Ring Expansion or Contraction Reactions

While less common than aromatization, ring expansion and contraction reactions of the tetrahydroquinoline system can lead to novel heterocyclic scaffolds. These transformations are often multi-step processes and their feasibility for this compound would depend on the specific reaction conditions and the influence of the existing functional groups. For instance, acid-promoted ring contraction of cyclic ureas derived from tetrahydroquinolines has been reported to yield tetrahydroisoquinolines and tetrahydrobenzazepines.

Hydrogenation and Dehydrogenation Studies

Further hydrogenation of the pyridine ring of this compound would yield a fully saturated decahydroquinoline derivative. This typically requires more forcing conditions than the reduction of the carbocyclic ring of a quinoline.

Catalytic Hydrogenation: Catalysts such as platinum oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃) under hydrogen pressure are often used for the complete reduction of the quinoline ring system. A granular cobalt-based catalyst has been used for the pressure hydrogenation of quinolines in aqueous solution thieme-connect.com. Gold nanoparticles supported on TiO₂ have also been shown to catalyze the reduction of functionalized quinolines to 1,2,3,4-tetrahydroquinolines researchgate.net.

Dehydrogenation, as discussed in the aromatization section, leads to the formation of the corresponding quinoline. The reversibility of this process is a key feature of the tetrahydroquinoline system.

Synthesis of Polycyclic and Fused Systems Incorporating the this compound Scaffold

The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic and fused heterocyclic systems.

Annulation Reactions for New Ring Formation

Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools in synthetic organic chemistry. The presence of the reactive chloro- and hydroxyl- functionalities, as well as the N-H group and the aromatic ring in the aromatized form, provides multiple handles for such transformations.

Domino Povarov Reactions: The Povarov reaction, an imine Diels-Alder reaction, can be used to construct new six-membered rings. Domino Povarov reactions of arylamines, methyl propiolate, and aromatic aldehydes have been used to synthesize polysubstituted 1,2,3,4-tetrahydroquinolines beilstein-journals.org.

Palladium-Catalyzed Annulation: Palladium-catalyzed reactions are versatile for ring formation. For instance, palladium-catalyzed allylic C-H oxidative annulation has been used for the assembly of functionalized 2-substituted quinoline derivatives.

Three-Component Cascade Annulation: A three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides an efficient route to multiply substituted quinolines organic-chemistry.org.

The application of these methods to this compound or its derivatives could lead to a diverse range of novel polycyclic structures with potential applications in medicinal chemistry and materials science.

Lack of Documented Research on Bridged Systems from this compound

Despite a comprehensive review of available scientific literature, there is no specific documented research on the utilization of this compound in the synthesis of bridged systems and complex molecular architectures. The current body of chemical research does not provide explicit examples or detailed findings regarding derivatization strategies of this particular compound to form such intricate structures.

While the broader field of synthetic organic chemistry extensively covers the creation of bridged and complex molecules from various precursors, including quinoline and tetrahydroquinoline derivatives, the specific application of this compound for this purpose remains unexplored or unpublished in readily accessible scientific databases and journals.

General strategies for forming bridged heterocyclic systems often involve intramolecular cyclization reactions, such as intramolecular Heck reactions, ring-closing metathesis, or nucleophilic substitution, to create a new ring connecting two non-adjacent positions of a parent scaffold. In principle, the bifunctional nature of this compound, possessing both a reactive chloro group on the pyridine ring and a hydroxyl group on the saturated carbocyclic ring, presents theoretical possibilities for such transformations. For instance, one could envision a multi-step synthesis where the hydroxyl group is converted into a tether with a reactive terminus capable of undergoing an intramolecular reaction with the chloro-substituted position. However, no such specific pathways have been reported for this compound.

Research on related tetrahydroquinoline compounds has primarily focused on their applications as ligands in asymmetric catalysis or as scaffolds for the synthesis of biologically active molecules, rather than on the construction of complex, bridged architectures. Therefore, a detailed discussion, including data tables and specific research findings on the formation of bridged systems from this compound, cannot be provided at this time due to the absence of foundational research in this specific area.

Structural Elucidation and Conformational Analysis of 2 Chloro 5,6,7,8 Tetrahydroquinolin 8 Ol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods is employed to determine the molecular structure of 2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL, confirming the connectivity of atoms and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The protons on the chlorinated pyridine (B92270) ring (H-3 and H-4) would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic system and the electron-withdrawing chloro group. The protons of the tetrahydrogenated ring (at positions 5, 6, and 7) would resonate in the upfield region, generally between δ 1.5 and 3.0 ppm. The proton attached to the carbon bearing the hydroxyl group (H-8) would likely appear as a multiplet around δ 4.5-5.0 ppm. The hydroxyl proton itself would give a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The aromatic carbons of the quinoline (B57606) ring are expected to resonate in the δ 120-160 ppm range. The carbon atom attached to the chlorine (C-2) would likely be found in the more downfield portion of this range. The carbons of the saturated ring (C-5, C-6, C-7) would appear in the aliphatic region (δ 20-40 ppm). The carbon atom bearing the hydroxyl group (C-8) is anticipated to have a chemical shift in the range of δ 60-70 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~155 |

| C3 | ~7.2 | ~122 |

| C4 | ~7.8 | ~138 |

| C4a | - | ~148 |

| C5 | ~2.8 (m) | ~30 |

| C6 | ~1.9 (m) | ~20 |

| C7 | ~2.1 (m) | ~35 |

| C8 | ~4.8 (t) | ~65 |

| C8a | - | ~145 |

| OH | variable (br s) | - |

*Note: These are predicted values based on the analysis of structurally similar compounds and may not represent exact experimental values.

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural verification. For this compound (C₉H₁₀ClNO), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom.

The fragmentation pattern can provide further structural information. Common fragmentation pathways for such molecules may include the loss of the hydroxyl group as a water molecule (M-18), cleavage of the saturated ring, and loss of a chlorine atom or HCl. The study of fragmentation patterns of related isoquinoline alkaloids suggests that cleavage of the tetrahydroquinoline skeleton is a common fragmentation behavior nih.gov.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the quinoline ring are expected in the 1500-1600 cm⁻¹ region. A characteristic C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to show absorption bands characteristic of the quinoline chromophore. Typically, quinoline and its derivatives exhibit multiple absorption bands in the UV region, arising from π → π* transitions. For 8-hydroxyquinoline (B1678124), these bands are observed around 250 nm and 310 nm scirp.orgajchem-a.com. The presence of the chloro substituent may cause a slight shift in the position and intensity of these absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

While no specific X-ray crystal structure for this compound is publicly available, analysis of a closely related compound, 5,6,7,8-Tetrahydroquinolin-8-one, provides valuable insights into the likely solid-state conformation. The crystal structure of 5,6,7,8-Tetrahydroquinolin-8-one reveals that the pyridine ring is planar, while the partially saturated cyclohexene ring adopts a sofa conformation nih.gov. It is highly probable that this compound would exhibit a similar conformation in the solid state, with the hydroxyl group at the C-8 position adopting either an axial or equatorial orientation. The precise conformation and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring, could be definitively determined through single-crystal X-ray diffraction analysis.

Conformational Studies and Stereochemical Assignments

The tetrahydroquinoline ring system is not planar and can adopt various conformations. Understanding the preferred conformation is crucial for predicting the molecule's reactivity and biological activity.

Analysis of Ring Conformations

The saturated six-membered ring in 5,6,7,8-tetrahydroquinoline (B84679) derivatives can, in principle, adopt chair, boat, or twist-boat conformations. However, due to the fusion with the planar aromatic pyridine ring, the conformational flexibility is restricted.

Based on studies of analogous systems like tetralone derivatives, the cyclohexene-like ring in this compound is expected to exist in a half-chair or sofa conformation researchgate.netnih.gov. In a sofa conformation, five of the atoms of the saturated ring are coplanar, while one atom is out of the plane. In the case of 5,6,7,8-tetrahydroquinolin-8-one, the C6 atom is out of the plane of the other five atoms of the cyclohexene ring nih.gov.

Stereoisomer Characterization

The presence of a chiral center at the C8 position, bearing a hydroxyl group, indicates that this compound exists as a pair of enantiomers. The characterization and separation of these stereoisomers are crucial for understanding their distinct chemical and biological properties. While specific studies on the stereoisomer characterization of this compound are not extensively documented in the reviewed literature, methods applied to analogous compounds, such as 5,6,7,8-tetrahydroquinolin-8-ol (B83816) and its derivatives, provide a clear framework for this process.

The key to stereoisomer characterization lies in the separation of the racemic mixture, followed by the determination of the absolute configuration of each enantiomer. A common and effective method for the separation of similar chiral alcohols is enzymatic kinetic resolution. For instance, the dynamic kinetic resolution of the parent compound, 5,6,7,8-tetrahydroquinolin-8-ol, has been successfully achieved using lipase (B570770) from Candida antarctica. nih.gov This enzymatic process selectively acylates one enantiomer, allowing for the separation of the acylated form from the unreacted enantiomer. nih.gov

Following separation, the characterization of each enantiomer typically involves chiroptical techniques such as circular dichroism (CD) spectroscopy and measurement of optical rotation. These methods provide information on how each isomer interacts with plane-polarized light, a defining characteristic of chiral molecules. Further structural confirmation can be obtained through nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents or by derivatization with a chiral auxiliary.

While detailed experimental data for the specific stereoisomers of this compound is not available, the established methodologies for related compounds are directly applicable. The synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, for example, starts from the chiral resolution of the corresponding 8-hydroxy precursor. nih.govsemanticscholar.org This underscores the feasibility of obtaining enantiomerically pure forms of this compound.

The table below outlines the expected properties and analytical techniques that would be employed for the characterization of the (R)- and (S)-enantiomers of this compound, based on data from analogous compounds.

| Property | (R)-2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL | (S)-2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL | Analytical Technique |

| Optical Rotation | Expected to have a specific rotation of equal magnitude but opposite sign to the (S)-enantiomer. | Expected to have a specific rotation of equal magnitude but opposite sign to the (R)-enantiomer. | Polarimetry |

| Circular Dichroism | Expected to show a distinct CD spectrum. | Expected to show a mirror-image CD spectrum to the (R)-enantiomer. | Circular Dichroism Spectroscopy |

| Elution Order | Will have a specific retention time on a chiral stationary phase. | Will have a different retention time from the (R)-enantiomer on a chiral stationary phase. | Chiral High-Performance Liquid Chromatography (HPLC) |

| NMR with Chiral Shift Reagent | Will exhibit specific chemical shift changes in the presence of a chiral shift reagent. | Will exhibit different chemical shift changes compared to the (R)-enantiomer. | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Computational and Theoretical Investigations of 2 Chloro 5,6,7,8 Tetrahydroquinolin 8 Ol

Quantum Chemical Calculations

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL is a hybrid of its constituent parts: a 2-chloropyridine (B119429) moiety and a cyclohexanol (B46403) ring fused together. Molecular Orbital (MO) theory helps in understanding the distribution of electrons and predicting the molecule's electronic behavior. libretexts.orgyoutube.com

The chlorine atom at the 2-position of the quinoline (B57606) core is an electron-withdrawing group, which significantly influences the electron density of the aromatic pyridine (B92270) ring. rsc.org Studies on similar 2-halopyridines show that halogen substitution shortens the adjacent C-N bond and lowers the energy of the frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net The hydroxyl group at the 8-position, conversely, is an electron-donating group. The interplay between the inductive withdrawal of the chlorine and the potential resonance donation from the hydroxyl and quinoline nitrogen defines the molecule's molecular electrostatic potential (MEP) map. The MEP would be expected to show regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, making them likely sites for hydrogen bonding, while the hydrogen of the -OH group would be a region of positive potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. In similar 8-hydroxyquinoline (B1678124) systems, the HOMO is typically distributed over the phenol-like ring, while the LUMO is located across the pyridine fragment. researchgate.net The presence of the chloro group would likely lower the energy of both the HOMO and LUMO, a common effect in halogenated pyridines. rsc.org This reduction in the HOMO-LUMO gap can impact the molecule's electronic transition properties.

Table 1: Representative Theoretical Electronic Properties of Related Moieties This table presents illustrative data from quantum chemical calculations on parent structures to contextualize the expected properties of this compound. Values are typical and can vary based on the computational method and basis set used.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.7 | -0.4 | 6.3 |

| 2-Chloropyridine | -7.1 | -0.8 | 6.3 |

| Quinoline | -6.2 | -1.0 | 5.2 |

| 8-Hydroxyquinoline | -5.8 | -0.7 | 5.1 |

Data synthesized from principles discussed in computational studies of pyridines and quinolines. rsc.orgresearchgate.netresearchgate.net

Reactivity Predictions and Transition State Analysis

Based on the electronic structure, the compound possesses several potential reactive sites. The electron-rich nitrogen and oxygen atoms are susceptible to electrophilic attack, while the electron-deficient carbon atom bonded to the chlorine is a potential site for nucleophilic substitution. Machine learning models developed for reactive halogen species suggest that electron-withdrawing groups can influence reactivity rates. nih.gov

Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways and analyze transition states for various transformations. iitg.ac.in For instance, the oxidation of the hydroxyl group to a ketone or the hydrogenation of the pyridine ring could be modeled. Transition state analysis would involve locating the highest energy point along a reaction coordinate, revealing the activation energy required for the reaction to proceed. Mechanistic studies on the synthesis of similar saturated heterocycles often rely on these computational approaches to validate proposed pathways. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic nature of a molecule, molecular modeling and dynamics simulations explore its physical movement and interactions over time.

Conformational Space Exploration

The structural flexibility of this compound is primarily due to the non-aromatic, saturated tetrahydropyridine (B1245486) ring. This ring is not planar and can adopt several low-energy conformations, such as a "flattened boat" or "twisted chair" form. nih.gov The specific conformation is determined by minimizing steric strain and torsional angles between the atoms. nih.gov

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule. acs.org By simulating the molecule's movement over nanoseconds, researchers can observe transitions between different conformational states and determine their relative populations and the energy barriers separating them. Such analyses are crucial for understanding how the molecule's three-dimensional shape might adapt upon interacting with other molecules. Studies on similar saturated heterocycles have used variable-temperature NMR and computational methods to quantify these inversion barriers. capes.gov.br

Ligand-Target Interaction Prediction (excluding clinical relevance)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule. tandfonline.com In a hypothetical binding scenario, this compound can engage in several types of non-covalent interactions:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (with its hydrogen) and an acceptor (with its oxygen). The quinoline nitrogen is a strong hydrogen bond acceptor.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in a target's binding site.

π-Interactions: The aromatic pyridine ring can participate in π-π stacking or π-cation interactions with corresponding residues of a target.

Molecular dynamics simulations of a ligand-target complex can further refine the docking predictions, providing insights into the stability of the interactions over time and revealing the dynamic nature of the binding pose. nih.govmdpi.comnih.gov The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics from MD simulations used to assess the stability of the complex and the flexibility of its components. nih.gov

Structure-Activity Relationship (SAR) Studies based on Molecular Design

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to a molecule's activity. Computational methods like 3D-QSAR (Quantitative Structure-Activity Relationship) are powerful tools for this purpose. nih.govnih.gov For a series of analogs based on the this compound scaffold, these models correlate variations in properties with changes in activity.

A computational SAR analysis would involve designing a virtual library of related compounds and calculating their properties. Key modifications could include:

Position 2: Replacing the chloro group with other halogens (F, Br, I) or with small alkyl or alkoxy groups to modulate electronic and steric properties. Studies on halogenated compounds show that such substitutions can significantly alter electronic properties and interaction potentials. rsc.org

Position 8: Inverting the stereochemistry of the hydroxyl group or replacing it with other functional groups like an amine or thiol to change hydrogen bonding capacity.

Saturated Ring: Introducing substituents on the 5, 6, or 7 positions to explore the steric limits of a hypothetical binding pocket and alter the ring's preferred conformation.

By analyzing the resulting computational data—such as docking scores or predicted binding affinities—researchers can derive rules about which chemical modifications are favorable or unfavorable for a given interaction, guiding the design of new molecules with tailored properties. nih.gov

Derivatization Strategies Informed by Theoretical Models

Theoretical models, including 3D-QSAR and pharmacophore modeling, have been instrumental in guiding the synthesis of novel tetrahydroquinoline derivatives with enhanced biological activities. These computational approaches help in identifying the key structural features and physicochemical properties that govern the interaction of these molecules with their biological targets.

One prominent strategy involves the use of 3D-QSAR models to inform the design of new derivatives. For instance, a study on tetrahydroquinoline-derivative inhibitors targeting Lysine-specific demethylase 1 (LSD1) utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build robust 3D-QSAR models. mdpi.com These models, which demonstrated good statistical and predictive properties, generated contour maps that highlighted regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions could be optimized to improve inhibitory activity. mdpi.com Based on these maps, new derivatives were designed with the introduction of amino and hydrophobic groups, which were predicted to have better performance than the original template molecule. mdpi.com This approach suggests that for this compound, derivatization at various positions of the tetrahydroquinoline core with specific functional groups, guided by similar QSAR models, could lead to compounds with improved potency for a given target.

Another powerful theoretical approach is pharmacophore modeling, which identifies the essential spatial arrangement of chemical features necessary for biological activity. In a study focused on designing CD44 antagonists, a pharmacophore model was generated based on the crystal structures of 1,2,3,4-tetrahydroisoquinoline (B50084) (THQ)-containing compounds bound to the hyaluronan-binding domain of CD44. mdpi.com This model included descriptors for aromaticity, hydrogen bond donors, and a positively charged ion. mdpi.com By computationally screening a large library of THQ-containing molecules against this pharmacophore, researchers could select promising candidates for further analysis. mdpi.com This methodology could be applied to this compound to design derivatives that fit a pharmacophore model for a specific target, thereby increasing the probability of desired biological activity.

Furthermore, computational insights have guided the design of morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors. The design strategy was informed by previous research on mTOR inhibitors and focused on optimizing molecular features to enhance interactions within the active site. mdpi.compreprints.org This included the incorporation of fluorine or trifluoromethyl-substituted aromatic rings and a morpholine-like substitution positioned at a specific distance from the tetrahydroquinoline core to promote binding. mdpi.compreprints.org Such rational design, based on the structural and functional properties of the target, can be a valuable strategy for developing derivatives of this compound.

A summary of derivatization strategies informed by theoretical models for analogous compounds is presented below:

| Theoretical Model | Analogous Compound Series | Derivatization Strategy | Predicted Outcome | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Tetrahydroquinoline derivatives | Introduction of amino and hydrophobic groups based on contour maps. | Improved inhibitory activity against LSD1. | mdpi.com |

| Pharmacophore Modeling | Tetrahydroisoquinoline derivatives | Design of molecules matching key pharmacophoric features (aromatic, H-bond donors, positive ion). | Enhanced binding to the CD44 hyaluronan-binding domain. | mdpi.com |

| Structure-Based Design | Morpholine-substituted tetrahydroquinolines | Incorporation of substituted aromatic rings and a morpholine-like moiety at an optimal distance. | Optimized interactions with the mTOR active site. | mdpi.compreprints.org |

Prediction of Binding Modes for Specific Molecular Targets (excluding clinical outcomes)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as a derivative of this compound, might bind to a specific molecular target. These predictions provide valuable insights into the binding orientation, affinity, and key intermolecular interactions.

In the context of tetrahydroquinoline derivatives as potential mTOR inhibitors, molecular docking studies were conducted to analyze the binding modes of newly synthesized compounds within the mTOR active site (PDB ID: 4JT6). mdpi.compreprints.org These studies, complemented by MD simulations, predicted strong binding interactions and stability for the designed derivatives. mdpi.compreprints.orgdntb.gov.ua The simulations, run for 100 nanoseconds, confirmed stable protein-ligand interactions and favorable dynamics, underscoring the potential of the tetrahydroquinoline scaffold for mTOR inhibition. mdpi.compreprints.orgdntb.gov.ua

Similarly, molecular docking studies were employed to investigate the DNA-binding interactions of a series of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. eurekaselect.com By docking these compounds with B-DNA (PDB ID: 1BNA), researchers could explore the preferred binding sites, interaction modes, and binding affinities, providing a molecular basis for their potential activity. eurekaselect.com

For 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives, molecular docking was used to evaluate their interaction with the plasmodium LDH receptor, a target for antimalarial drugs. The results revealed that one of the synthesized ligands formed a maximum of five hydrogen bonding interactions with a significant binding energy, suggesting it could be a promising lead for inhibiting the receptor. researchgate.net

Molecular docking has also been instrumental in understanding the selective anticancer activity of substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives. Docking studies of the most active compounds against proteins like KDM5A, KDM4B, KDM4A, and HER-2 showed a good correlation between the experimental IC50 values and the predicted binding interaction strength, suggesting that these compounds could act as selective regulators of KDM proteins. rsc.org

These examples highlight how computational methods can predict the binding modes of tetrahydroquinoline analogs with various biological targets. For this compound, similar in silico studies could be performed to predict its binding orientation and affinity for a range of targets, thereby guiding experimental validation and further drug development efforts.

A summary of predicted binding modes for analogous compounds with specific molecular targets is provided below:

| Compound Series | Molecular Target | Computational Method | Predicted Binding Interactions | Reference |

| Morpholine-substituted tetrahydroquinolines | mTOR (PDB ID: 4JT6) | Molecular Docking, MD Simulations | Strong and stable binding within the active site. | mdpi.compreprints.orgdntb.gov.ua |

| 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitriles | B-DNA (PDB ID: 1BNA) | Molecular Docking | Identification of preferred binding sites and interaction modes. | eurekaselect.com |

| 2-aryl/heteroaryl-quinoline-4-carboxylic acids | Plasmodium LDH receptor | Molecular Docking | Formation of multiple hydrogen bonds with significant binding energy. | researchgate.net |

| Substituted 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines | KDM5A, KDM4B, KDM4A, HER-2 | Molecular Docking | Correlation between binding strength and cytotoxic activity. | rsc.org |

Role of 2 Chloro 5,6,7,8 Tetrahydroquinolin 8 Ol As a Synthetic Intermediate and Building Block

Precursor for Advanced Organic Synthesis

2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol is a versatile precursor for a variety of advanced organic transformations. The chlorine atom at the 2-position of the quinoline (B57606) ring is a key functional group that can be readily displaced or participate in cross-coupling reactions. This reactivity allows for the introduction of diverse substituents at this position, leading to the synthesis of novel derivatives.

Furthermore, the hydroxyl group at the 8-position can be oxidized, reduced, or converted into other functional groups, providing another avenue for molecular diversification. The tetrahydroquinoline core itself can also be a target for various synthetic manipulations. For instance, the synthesis of 5,6,7,8-tetrahydro-8-hydroxyquinolines has been achieved using this compound as a starting material. chemicalbook.com This transformation highlights the utility of this compound as a foundational element for constructing more elaborate molecular architectures.

The strategic placement of the chloro and hydroxyl groups allows for sequential and site-selective reactions, a crucial aspect in multi-step organic synthesis. This controlled reactivity is essential for building complex molecules with high precision and efficiency.

Scaffold for Heterocyclic Library Development

The 5,6,7,8-tetrahydroquinoline (B84679) framework is a privileged scaffold in medicinal chemistry and materials science. researchgate.netnih.govmdpi.com The unique three-dimensional shape and electronic properties of this core structure make it an ideal foundation for the development of libraries of diverse heterocyclic compounds. This compound serves as an excellent starting point for generating such libraries.

By leveraging the reactivity of the chloro and hydroxyl groups, a multitude of different functional groups and structural motifs can be introduced onto the tetrahydroquinoline core. This allows for the rapid and efficient generation of a large number of structurally related compounds. These libraries are invaluable for high-throughput screening in drug discovery programs and for the exploration of structure-activity relationships (SAR).

The development of chiral versions of the tetrahydroquinoline scaffold has been a significant area of research. nih.govmdpi.commdpi.com The synthesis of enantiomerically pure forms of this compound, such as the (R)-enantiomer, provides access to chiral libraries of compounds, which is of paramount importance in the development of stereoselective drugs and catalysts. bldpharm.com

Applications in the Construction of Chemically Diverse Molecular Frameworks

The structural features of this compound make it a valuable building block for the construction of a wide range of chemically diverse molecular frameworks. The ability to functionalize both the aromatic and the saturated portions of the molecule provides immense synthetic flexibility.

For example, the chloro group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to introduce new functionalities. It can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

The hydroxyl group can be used as a handle for further derivatization, such as esterification, etherification, or conversion to an amino group. The resulting derivatives can then be used in a variety of synthetic applications. The combination of these transformations allows for the creation of molecules with a high degree of structural and functional diversity, which is essential for the discovery of new materials and therapeutic agents.

The table below summarizes the key reactive sites of this compound and some of the potential transformations that can be performed at these sites.

| Reactive Site | Potential Transformations | Resulting Functionalities |

| 2-Chloro group | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | Amines, Ethers, Thioethers, Aryl groups, Alkyl groups |

| 8-Hydroxyl group | Oxidation, Reduction, Esterification, Etherification | Ketones, Alkenes, Esters, Ethers, Amines |

| Tetrahydroquinoline Core | Dehydrogenation, Ring-Opening, Ring-Expansion | Quinolines, Substituted Cyclohexanes, Novel Heterocycles |

Future Directions in the Research of 2 Chloro 5,6,7,8 Tetrahydroquinolin 8 Ol Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient and novel synthetic routes is a cornerstone of chemical research. Future efforts for synthesizing 2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL and its analogs could move beyond classical methods to embrace modern, more efficient catalytic strategies that have been successfully applied to related quinoline (B57606) and THQ frameworks.

One promising avenue is the adaptation of cascade reactions. For instance, a three-component cascade involving 2-alkenyl aniline (B41778), aldehydes, and ethyl cyanoacetate (B8463686) has been reported for creating highly substituted THQs. researchgate.net Exploring similar multi-component strategies could enable the rapid assembly of the 2-chloro-THQ core from simple precursors. Another modern approach involves biomimetic asymmetric hydrogenation, which has been used to produce chiral THQs from 2-aminochalcones through a one-pot cascade process, suggesting a potential route to enantiomerically pure versions of the target compound. dicp.ac.cn

Furthermore, transition-metal-catalyzed reactions offer powerful tools. Rhodium-catalyzed formal [5+1] cyclization of vinylindoles with diazo compounds to form carbazoles showcases the potential for complex ring constructions. Adapting such catalysis could provide novel entries to the THQ skeleton. Similarly, methods like the Skraup quinoline synthesis, a classic reaction involving aniline and glycerol, could be modernized with new catalysts and conditions to improve yields and substrate scope for precursors of the target molecule. youtube.com

Future synthetic explorations could focus on the following:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C8 position, which is crucial for biological applications. Dynamic kinetic resolution of the precursor, 5,6,7,8-tetrahydroquinolin-8-ol (B83816), using enzymes like Candida antarctica lipase (B570770) has proven effective for related structures and could be a key step. mdpi.com

Late-Stage Functionalization: Investigating C-H activation or deprotonation-functionalization reactions to introduce the chloro group or other substituents at a late stage. This would allow for the synthesis of a diverse library of analogs from a common intermediate. nih.gov

Flow Chemistry: Implementing continuous flow processes for key synthetic steps to enhance safety, scalability, and efficiency.

Table 1: Potential Modern Synthetic Strategies for Tetrahydroquinolines

| Synthetic Strategy | Description | Potential Advantage for Target Compound |

|---|---|---|

| Cascade Reactions | Multi-component reactions that form several bonds in a single operation from simple starting materials. researchgate.net | Rapid assembly of the core structure with high atom economy. |

| Biomimetic Reduction | One-pot cascade reactions using a renewable hydrogen source to achieve asymmetric synthesis. dicp.ac.cn | Access to specific enantiomers of the target compound. |

| Metal-Catalyzed Cyclizations | Use of transition metals like rhodium or palladium to catalyze the formation of the heterocyclic ring system. | High efficiency, functional group tolerance, and novel bond formations. |

| Dynamic Kinetic Resolution | Enzymatic resolution to separate enantiomers of a key chiral intermediate, such as the alcohol precursor. mdpi.com | Production of enantiomerically pure material. |

Development of New Derivatization Methodologies

The existing functional groups on this compound—the secondary amine, the chloro substituent, and the hydroxyl group—offer multiple handles for derivatization. Future research will likely focus on developing selective and efficient methods to modify these sites to create a library of new compounds for screening and other applications.

The hydroxyl group at C8 is a prime target for modification. Esterification or etherification could be used to introduce a wide variety of new functionalities. For example, carbamate (B1207046) derivatives of related THQ structures have been synthesized and evaluated as potential inhibitors of HIV-1 reverse transcriptase. A similar approach could be applied to the target compound to explore its biological potential.

The chlorine atom at the C2 position is another key site for derivatization. It can potentially be replaced through nucleophilic aromatic substitution or serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. This would significantly expand the structural diversity of the scaffold.

Furthermore, reagents like 2-hydrazinoquinoline (B107646) (HQ) have been developed for the derivatization of carbonyls and carboxylic acids for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov While not directly applicable to the target compound, this highlights the ongoing development of specialized quinoline-based reagents. Future work could involve creating novel derivatization agents based on the this compound scaffold itself.

Table 2: Potential Derivatization Sites and Methodologies

| Site of Derivatization | Functional Group | Potential Reaction | Purpose |

|---|---|---|---|

| C8 Position | Hydroxyl (-OH) | Esterification, Etherification, Carbamate formation | Introduce diverse functional groups, modulate solubility and lipophilicity. |

| C2 Position | Chloro (-Cl) | Nucleophilic Substitution, Cross-Coupling Reactions | Introduce new C-C or C-N bonds, create novel analogs. |

| Nitrogen Atom | Secondary Amine (-NH-) | Acylation, Alkylation, Reductive Amination | Modify the basicity and steric properties of the core. |

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involving the this compound scaffold is crucial for optimizing existing transformations and designing new ones. Future research should employ a combination of experimental and computational techniques to probe these mechanisms.

Computational studies, such as those using Density Functional Theory (DFT), could be used to model the reactivity of the molecule. For example, DFT calculations have been used to analyze the attack of hydroxyl radicals on quinoline, revealing that positions C3 through C8 are highly susceptible to attack while C2 is less reactive. nih.gov Similar studies on this compound could predict its metabolic fate or its reactivity in various chemical environments. These computational models can elucidate transition states and reaction energy barriers, providing insights that are difficult to obtain experimentally. nih.govresearchgate.net

Experimental mechanistic studies could involve:

Kinetic Analysis: Measuring reaction rates under different conditions to determine the reaction order and the effect of catalysts or reagents.

Isotope Labeling: Using isotopically labeled starting materials to track the movement of atoms throughout a reaction.

Intermediate Trapping: Designing experiments to isolate or detect transient intermediates, which can provide direct evidence for a proposed reaction pathway.

Mechanistic investigations into quinoline-directed reactions, such as the rhodium-catalyzed C-O bond activation, have provided a full account of catalyst discovery and substrate scope. acs.org Applying these detailed mechanistic approaches to transformations of this compound would be a valuable future endeavor.

Design of Novel Scaffolds Based on the Tetrahydroquinoline Core for Chemical Biology Research

The tetrahydroquinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets. acs.orgnih.govnih.gov The specific substitution pattern of this compound makes it an attractive starting point for designing novel molecular scaffolds for chemical biology and drug discovery.

Future research in this area could focus on using this compound as a core structure to build more complex molecules. This process, often called "scaffold hopping" or "scaffold decoration," involves using the central core as a rigid framework to position functional groups in specific three-dimensional arrangements to interact with biological targets. wiley-vch.de

Examples of how the THQ scaffold is utilized include:

Inhibitors of ABC Transporters: Tetrahydroisoquinoline derivatives have been developed as potent modulators of ABC transporters, which are involved in multidrug resistance in cancer. nih.gov The 2-chloro-THQ core could be explored for similar applications.

Anticancer Agents: Many THQ derivatives have shown potential as anticancer agents by inducing apoptosis or inhibiting cell cycle progression. frontiersin.orgresearchgate.net

Linked Heterobiarene Frameworks: The THQ scaffold has been linked to other heterocyclic systems, like indole, to create novel biheteroarenes with unique properties and potential biological activities. acs.org

By systematically modifying the this compound core and attaching different pharmacophores, researchers can generate libraries of novel compounds. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify new probes for chemical biology research or potential leads for drug development.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5,6,7,8-tetrahydroquinolin-8-OL, and how can purity be ensured?

Methodological Answer: Synthesis typically involves sequential steps: